(S)-Way 100135

Description

Discovery and Development of WAY-100135

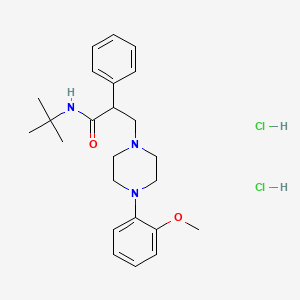

The compound N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide dihydrochloride , commonly known as WAY-100135, emerged in the late 20th century as part of efforts to develop selective serotonin receptor ligands. Synthesized by researchers at Wyeth-Ayerst Pharmaceuticals, it was initially characterized as a potent antagonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. Early studies in the 1990s demonstrated its ability to block both presynaptic and postsynaptic 5-HT1A receptors with an inhibitory concentration (IC50) of 34 nM in rat hippocampal tissue.

Table 1: Key Milestones in WAY-100135 Development

Nomenclature and Alternative Designations

The systematic IUPAC name reflects its stereochemistry and functional groups: (2S)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide dihydrochloride. Common synonyms include:

Table 2: Chemical Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C24H33N3O2·2HCl |

| Molecular Weight | 468.47 g/mol |

| SMILES | CC(C)(C)NC(=O)C@@HC3=CC=CC=C3.Cl.Cl |

Classification within Phenylpiperazine Compounds

WAY-100135 belongs to the phenylpiperazine class, characterized by a piperazine ring substituted with aromatic groups. Its structural features include:

- A tert-butyl carboxamide group enhancing lipophilicity

- A 2-methoxyphenylpiperazine moiety critical for 5-HT1A binding

- Stereochemical specificity at the C2 position (S-configuration)

Table 3: Structural Comparison with Related Compounds

| Compound | Key Structural Differences | Primary Target |

|---|---|---|

| WAY-100635 | Replacement of tert-butyl with cyclopropylcarbonyl | 5-HT1A/D4 receptors |

| TFMPP | Trifluoromethyl substitution on phenyl ring | 5-HT1B/2C receptors |

| mCPP | Meta-chloro substitution | 5-HT2C receptors |

Historical Significance in Serotonergic Research

WAY-100135 played a pivotal role in elucidating 5-HT1A receptor functions:

- Autoreceptor Regulation : Demonstrated that 5-HT1A autoreceptor blockade increases extracellular serotonin in prefrontal cortex (PFC), informing antidepressant mechanisms.

- Cognitive Effects : Reversed scopolamine-induced spatial learning deficits in rats by modulating hippocampal cholinergic-serotonergic crosstalk.

- Antipsychotic Potential : Attenuated MK-801-induced sensorimotor gating deficits, suggesting 5-HT1A antagonism may counter NMDA hypofunction.

Table 4: Key Research Applications

Properties

IUPAC Name |

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGZNBYDSDEOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564209 | |

| Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149055-79-8, 149007-54-5 | |

| Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-WAY 100135 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

WAY-100135 (dihydrochloride) is a serotonergic drug of the phenylpiperazine family. The primary target of this compound is the 5-HT 1A receptor , a subtype of the serotonin receptor. This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, cognition, learning, memory, and numerous physiological processes.

Mode of Action

WAY-100135 (dihydrochloride) acts as a potent antagonist of the 5-HT 1A receptor. An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, WAY-100135 (dihydrochloride) binds to the 5-HT 1A receptor, blocking the action of serotonin and thereby reducing the activity of the serotonin system.

Biochemical Pathways

The action of WAY-100135 (dihydrochloride) on the 5-HT 1A receptor affects the serotonin system, which is involved in numerous biochemical pathways. These pathways influence various physiological processes, including mood regulation, cognition, learning, and memory. By acting as an antagonist of the 5-HT 1A receptor, WAY-100135 (dihydrochloride) can modulate these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound is soluble in water, which suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of WAY-100135 (dihydrochloride)'s action are primarily related to its antagonistic effect on the 5-HT 1A receptor. By blocking this receptor, WAY-100135 (dihydrochloride) reduces the activity of the serotonin system. This can lead to changes in mood, cognition, learning, and memory, among other effects.

Action Environment

The action, efficacy, and stability of WAY-100135 (dihydrochloride) can be influenced by various environmental factors. These may include the presence of other substances that can interact with the 5-HT 1A receptor, the pH of the environment, and the temperature

Biological Activity

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide; dihydrochloride, also known as WAY-100135, is a compound that has garnered attention for its pharmacological properties, particularly as a selective antagonist of the serotonin 5-HT1A receptor. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Structure and Composition

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide; dihydrochloride has the following chemical structure:

- Molecular Formula : C24H33N3O2·2HCl

- Molecular Weight : 468.5 g/mol

The compound features a phenylpiperazine core, which is significant in its biological activity, particularly in modulating neurotransmitter systems.

WAY-100135 acts primarily as a selective antagonist at the 5-HT1A receptor with an IC50 value of approximately 15 nM, indicating high potency and selectivity over other serotonin receptors (5-HT1B, 5-HT1C, etc.) . This selectivity makes it a valuable tool in studying the role of serotonin in various physiological and pathological processes.

Pharmacological Effects

Research has demonstrated that WAY-100135 exhibits several key pharmacological effects:

- Antidepressant-like Activity : Studies have indicated that WAY-100135 can potentiate antidepressant effects when combined with other agents such as lithium. This suggests a potential role in enhancing mood regulation through serotonergic pathways .

- Neuroprotective Effects : In vitro studies have shown that WAY-100135 may reduce neuroinflammation and oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases like Alzheimer's disease (AD) .

- Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects in animal models, showing promise in reducing anxiety-related behaviors .

Table 1: Summary of Biological Activities

Research Insights

A notable study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various neurodegenerative conditions. This mechanism suggests that WAY-100135 could serve as a potential therapeutic agent for managing symptoms associated with these diseases .

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of phenylpiperazines , which are characterized by a piperazine ring attached to a phenyl group. This structure is significant for its interaction with various biological targets, particularly in the central nervous system.

Antidepressant Activity

Research indicates that N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide exhibits properties that may be beneficial in treating depression. It acts as a selective serotonin receptor modulator, influencing serotonin levels in the brain and potentially alleviating symptoms of depression.

Case Study

A study published in Pharmacology Biochemistry and Behavior demonstrated that administration of (S)-WAY 100135 led to significant improvements in depressive-like behaviors in animal models .

Anxiolytic Effects

The compound has also shown promise as an anxiolytic agent. Its ability to modulate neurotransmitter systems suggests it may reduce anxiety levels effectively.

Data Table: Anxiolytic Efficacy Comparison

Neuroprotective Properties

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide has been investigated for its neuroprotective effects against oxidative stress, which is implicated in neurodegenerative diseases.

Research Insights

A study highlighted its potential to scavenge free radicals and protect neuronal cells from oxidative damage, indicating a possible role in the treatment of conditions such as Alzheimer's disease .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological aspects is crucial. The compound is not classified as a naturally occurring metabolite and has been detected only in individuals exposed to it or its derivatives .

Toxicity Data Table

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide dihydrochloride, and how are they addressed methodologically?

- Synthesis Challenges :

- Steric hindrance from the tert-butyl group and phenyl substituents complicates coupling reactions.

- Piperazine ring functionalization requires precise control of reaction conditions to avoid side reactions (e.g., over-alkylation) .

- Methodological Solutions :

- Use of coupling agents like HBTU or BOP to enhance reaction efficiency in forming amide bonds .

- Stepwise alkylation of the piperazine core under controlled temperatures (0–25°C) to ensure regioselectivity .

- Purification via silica gel chromatography or recrystallization to isolate diastereomers or enantiomers .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Confirms substituent positions and piperazine ring conformation. For example, δ 2.85–2.73 ppm (piperazine CH2) and δ 7.74 ppm (aromatic protons) .

- Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 488.6 [M+H]+ for analogous compounds) .

- X-ray Crystallography : Resolves absolute stereochemistry when chiral centers are present .

Advanced Research Questions

Q. What strategies are employed to optimize receptor binding affinity in structurally related piperazine derivatives?

- Structure-Activity Relationship (SAR) Insights :

- The 2-methoxyphenyl group on the piperazine ring enhances dopamine D3 receptor selectivity by modulating hydrophobic interactions .

- Substitution at the tert-butyl position influences metabolic stability; bulkier groups reduce CYP450-mediated oxidation .

- Methodological Approaches :

- Molecular Docking : Predicts binding poses using crystal structures of dopamine receptors (PDB: 3PBL) .

- Enantioselective Synthesis : Chiral HPLC separates enantiomers to evaluate pharmacological differences (e.g., Ki values for D3 vs. D2 receptors) .

Q. How do conflicting pharmacokinetic data from in vitro vs. in vivo studies inform experimental redesign?

- Case Example : A compound shows high D3 affinity (Ki = 0.8 nM in vitro) but poor brain penetration in rodent models.

- Resolution Strategies :

- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from >4 to 2–3, improving blood-brain barrier permeability .

- Prodrug Design : Mask polar functionalities (e.g., esterification of carboxylic acids) to enhance bioavailability .

- Microsomal Stability Assays : Pre-screen compounds for CYP450 metabolism to prioritize candidates with longer half-lives .

Q. What analytical methods resolve discrepancies in enantiomeric purity claims for this compound?

- Contradiction Scenario : Two studies report 98% vs. 90% enantiomeric excess (ee) for the same synthesis protocol.

- Methodological Validation :

- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol gradients to quantify ee .

- Circular Dichroism (CD) : Correlates optical rotation ([α]D values) with HPLC data to confirm configuration .

- Control Experiments : Replicate synthesis under inert (N2) conditions to rule out racemization during workup .

Critical Analysis of Evidence

- Contradictions : Conflicting enantiomeric purity data (e.g., 90% vs. 98% ee) highlight the need for standardized analytical protocols .

- Gaps : Limited in vivo toxicity data for the dihydrochloride salt form; future studies should assess renal/hepatic safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.